2,6-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide
Description
2,6-Difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide is a fluorinated benzamide derivative characterized by a 2,6-difluoro-substituted benzoyl group linked to a tosylethylamine moiety bearing a furan-2-yl substituent. This compound is structurally distinct from simpler benzamide derivatives due to its hybrid aromatic (furan) and sulfonyl functionalities, which may influence its physicochemical properties and biological activity .
Properties
IUPAC Name |
2,6-difluoro-N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2NO4S/c1-13-7-9-14(10-8-13)28(25,26)18(17-6-3-11-27-17)12-23-20(24)19-15(21)4-2-5-16(19)22/h2-11,18H,12H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQSLSZQCHGGMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=C(C=CC=C2F)F)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the furan-2-yl intermediate: This step involves the preparation of the furan-2-yl group through a series of reactions, such as the cyclization of appropriate precursors.
Introduction of the tosyl group: The tosyl group is introduced through a sulfonation reaction using tosyl chloride and a suitable base.
Coupling with the benzamide: The final step involves coupling the furan-2-yl intermediate with 2,6-difluorobenzamide under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamide derivatives, depending on the nucleophile used.
Scientific Research Applications
2,6-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atoms and the tosyl group can enhance its binding affinity and selectivity for these targets, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Geometry and Conformation
The trans conformation of the amide group (N–H and C=O bonds) is a common feature in benzamide derivatives, as observed in N-(2,6-dichlorophenyl)benzamide and 2-chloro-N-(2,3-dichlorophenyl)benzamide . However, the introduction of bulky substituents, such as the tosylethyl-furan group in the target compound, introduces steric constraints that may alter torsional angles or crystal packing compared to simpler analogs. For example:
- 2,6-Difluoro-N-(prop-2-ynyl)benzamide () has a linear acetylene substituent, favoring planar amide geometry due to minimal steric hindrance.
- 4-Bromo-N-(2,6-difluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide () features a trifluoropropyl ether group, which increases hydrophobicity and rotational flexibility compared to the rigid tosyl group .
Physicochemical Properties
The target compound’s higher molecular weight (470.47 g/mol) and sulfonyl group suggest lower solubility in non-polar solvents compared to analogs like 2,6-difluoro-N-(prop-2-ynyl)benzamide (195.17 g/mol). The furan ring may enhance solubility in polar aprotic solvents relative to purely aliphatic derivatives .
Spectral and Analytical Data
- ¹H NMR : Analogous compounds such as (S)-2,6-difluoro-N-(3-methyl-1-(phenylthio)butan-2-yl)benzamide () show aromatic proton signals at δ 6.94 ppm (J = 8.1 Hz) for the benzamide ring and δ 7.39–7.17 ppm for aryl-thioether groups . The target compound’s tosyl group would likely exhibit distinct deshielded protons near δ 7.8 ppm (aromatic tosyl) and δ 2.4 ppm (methyl).
- HRMS : Derivatives like EN300-1608897 () confirm molecular ions with <1 ppm error, a standard for structural validation .
Biological Activity
2,6-Difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its antibacterial properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antibacterial Properties
Research indicates that compounds containing the 2,6-difluorobenzamide motif exhibit significant antibacterial activity. For instance, studies on related compounds have demonstrated their effectiveness against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA).
A notable study highlighted the minimum inhibitory concentration (MIC) values for different derivatives of difluorobenzamides:
| Compound | MIC (µg/mL) | Target |
|---|---|---|
| This compound | TBD | S. aureus |
| 2,6-Difluoro-3-methoxybenzamide | 8 | Methicillin-sensitive S. aureus |
| 3-Methoxybenzamide | ≥64 | Methicillin-resistant S. aureus |
These results suggest that the difluorobenzamide structure enhances antibacterial activity compared to its non-fluorinated counterparts .
The mechanism by which this compound exerts its antibacterial effects is likely related to its interaction with the FtsZ protein, a crucial target in bacterial cell division. Molecular docking studies have shown that fluorination increases hydrophobic interactions with key residues in the allosteric binding site of FtsZ, facilitating stronger binding and inhibition .
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications in the benzamide scaffold can significantly alter biological activity. The presence of fluorine atoms appears to enhance both the binding affinity and metabolic stability of these compounds. For example:
- Fluorination : The introduction of fluorine increases hydrophobic interactions with FtsZ.
- Substituents on the aromatic ring : Variations in substituents can lead to changes in electronic properties and steric hindrance, affecting overall activity.
Case Studies
- Inhibition of FtsZ : A study comparing various benzamide derivatives showed that those with fluorine substitutions had lower MIC values against S. aureus. The compound 2,6-difluoro-3-methoxybenzamide was particularly effective due to its ability to adopt a non-planar conformation conducive for binding .
- Novel Inhibitors for SARS-CoV-2 : Research into related furan-containing compounds has identified potential inhibitors for viral proteases with low cytotoxicity, indicating that structural motifs similar to those in difluorobenzamides may also provide antiviral properties .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2,6-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions : Amide bond formation between 2,6-difluorobenzoyl chloride and a furan-containing amine intermediate.
- Protection/Deprotection : Use of tosyl (tosyl chloride) as a protecting group for hydroxyl or amine functionalities during intermediate steps.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency, as observed in analogous benzamide syntheses .
- Table 1 : Common reagents and conditions for key steps:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Tosylation | Tosyl chloride, pyridine | Hydroxyl/amine protection |
| Amide Coupling | EDCI, HOBt, DMF | Benzamide bond formation |
| Purification | Column chromatography (SiO₂) | Isolation of pure product |
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves molecular geometry and confirms stereochemistry, as demonstrated for structurally similar difluorobenzamides .
- NMR Spectroscopy : NMR identifies fluorine environments; NMR confirms furan and tosyl group integration.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- Key Data : For analogous compounds, X-ray studies reported bond lengths (C–F: ~1.34 Å) and torsion angles critical for conformational analysis .
Q. What initial biological screening approaches are recommended for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antiviral : Plaque reduction assays (e.g., against influenza or coronaviruses) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Antibacterial : Disk diffusion or MIC assays against Gram-positive/negative strains .
- Table 2 : Reported bioactivities of benzamide analogs:
| Activity | Model System | Observed IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Antiviral | Influenza A | 12.5 µM | |
| Anticancer | MCF-7 | 8.7 µM |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during tosylation .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings if aryl halides are intermediates.
- Process Simulation : Use COMSOL Multiphysics to model heat/mass transfer in continuous flow reactors, reducing batch variability .
Q. What computational methods can predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the furan and benzamide moieties.
- Molecular Docking (AutoDock Vina) : Simulate binding to viral proteases (e.g., SARS-CoV-2 M) using crystal structures from the PDB .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Dose-Response Curves : Ensure consistent IC₅₀/EC₅₀ calculations using nonlinear regression (e.g., GraphPad Prism).
- Batch Reproducibility : Validate compound purity (>95% by HPLC) and storage conditions (desiccated, -20°C) to prevent degradation .
- Theoretical Frameworks : Link discrepancies to differences in cell line genotypes or assay protocols, guided by principles in Evidence-Based Inquiry .
Data Analysis and Reporting
Q. What statistical frameworks are appropriate for analyzing structure-activity relationships (SAR)?
- Methodological Answer :
- Multivariate Analysis : Partial Least Squares Regression (PLSR) correlates substituent electronic parameters (Hammett σ) with bioactivity .
- Cluster Analysis : Group compounds by functional group similarity (e.g., tosyl vs. mesyl) to identify activity trends.
Q. How should researchers design experiments to validate mechanistic hypotheses?
- Methodological Answer :
- Kinetic Studies : Monitor reaction intermediates via stopped-flow NMR to elucidate catalytic pathways .
- Isotopic Labeling : Use -H₂O in hydrolysis assays to trace metabolic degradation routes .
- CRISPR-Cas9 Knockouts : Validate target engagement by testing activity in gene-edited cell lines lacking putative receptors .
Tables for Quick Reference
Table 3 : Key Crystallographic Data for Structural Validation
| Parameter | Value (Example from ) |
|---|---|
| Space Group | P2₁/c |
| R Factor | 0.054 |
| Bond Length (C–F) | 1.341 Å |
| Torsion Angle | 172.3° (F–C–N–C) |
Table 4 : Recommended Analytical Standards
| Technique | Threshold Criteria |
|---|---|
| HPLC Purity | ≥95% (λ = 254 nm) |
| NMR | δ -110 to -115 ppm (CF₃) |
| HRMS | Δ < 5 ppm for [M+H]⁺ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
